molecular formula C23H30N2O4S B2710710 2-(4-(tert-butyl)phenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954707-04-1

2-(4-(tert-butyl)phenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No. B2710710
CAS RN: 954707-04-1
M. Wt: 430.56
InChI Key: AGOLDJSNXPJUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(tert-butyl)phenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : Innovative synthetic methods have been developed to create compounds with structural similarities or functionalities that could be relevant to the research on "2-(4-(tert-butyl)phenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide". For example, the use of tert-butyl hydroperoxide mediated cascade synthesis offers a straightforward route to form complex structures related to arylsulfonylquinoline derivatives, highlighting a method for constructing C-S bonds and quinoline rings in a single step without the addition of metals, which can be pivotal in pharmaceutical drug development (Zhang et al., 2016).

Structural Characterization : Studies on compounds with structural components similar to the target compound have provided insights into their chemical properties and potential applications. For instance, research into the synthesis and structure of sulfonyloxyquinolinotropolone derivatives has elucidated the stabilization mechanisms of these compounds, which could inform the design of pharmacologically active molecules with enhanced stability and efficacy (Mikhailov et al., 2016).

Potential Applications

Pharmaceutical Development : The research into 3-arylsulfonylquinoline derivatives and their roles as pharmaceutical drugs suggests that structural analogs of the compound may hold potential as therapeutic agents. The exploration of these derivatives through tert-butyl hydroperoxide mediated synthesis indicates a valuable pathway for the development of new drugs, especially in areas where novel therapeutic mechanisms are needed (Zhang et al., 2016).

Chemical Research : The study on the chemoselective acetylation of aminophenols using immobilized lipase for the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcases the utility of innovative synthetic approaches in creating compounds with significant pharmaceutical value. This demonstrates the broader implications of chemical research in drug development and the potential of similar compounds for contributing to the synthesis of medically relevant molecules (Magadum & Yadav, 2018).

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-5-30(27,28)25-13-12-17-6-9-20(14-18(17)15-25)24-22(26)16-29-21-10-7-19(8-11-21)23(2,3)4/h6-11,14H,5,12-13,15-16H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOLDJSNXPJUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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